molecular formula C15H19NO2 B3175785 Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate CAS No. 959290-57-4

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate

Cat. No.: B3175785
CAS No.: 959290-57-4
M. Wt: 245.32 g/mol
InChI Key: SPTWHGASFFFKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate (CAS 959290-57-4) is a substituted 1,2-dihydroquinoline derivative characterized by an ethyl ester group at the C6 position and methyl substituents at the 2,2,4 positions of the dihydroquinoline backbone. It is commercially available at 95% purity and is structurally related to antioxidants such as ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

TMQ is recognized for its potent antioxidant properties. It acts primarily by donating hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This characteristic is crucial in various biochemical pathways where oxidative stress plays a significant role. Specifically, TMQ has been shown to inhibit lipid peroxidation and interact with enzymes such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), enhancing cellular defense mechanisms against oxidative stress.

Chemistry

  • Synthesis Intermediate : TMQ serves as an intermediate in the synthesis of other quinoline derivatives. Its unique structure allows it to participate in various organic synthesis reactions.
  • Reagent in Organic Synthesis : The compound is utilized in numerous chemical reactions that require a stable and reactive intermediate.

Biology

  • Antioxidant Activity : TMQ's primary biological application lies in its antioxidant capacity, which protects cells from oxidative damage. This property is particularly beneficial in cellular environments exposed to high levels of reactive oxygen species (ROS) .
  • Cellular Effects : Research indicates that TMQ can modulate cell signaling pathways and reduce the levels of pro-inflammatory cytokines, which are critical in inflammatory responses.

Medicine

  • Therapeutic Potential : TMQ has shown promise in developing drugs aimed at treating diseases associated with oxidative stress and inflammation. Its antioxidant properties may be leveraged in therapies for conditions such as cardiovascular diseases and neurodegenerative disorders .
  • Biological Activity : Studies have indicated that derivatives of TMQ possess various biological activities, including anti-inflammatory and antiallergic effects, making them potential candidates for drug development .

Industry

  • Rubber and Plastic Additive : TMQ is widely used as an additive in rubber manufacturing to enhance the stability and durability of materials. Its antioxidant properties help prevent degradation caused by heat and oxidation during processing .
  • Polymer Applications : In addition to rubber, TMQ derivatives are employed as additives in plastics to improve their mechanical properties and longevity .

Case Studies and Research Findings

Application AreaKey FindingsReferences
ChemistryTMQ acts as a versatile reagent for synthesizing various quinoline derivatives with enhanced biological activities.
BiologyDemonstrated reduction of oxidative stress markers in cellular models treated with TMQ.
MedicinePotential development of anti-inflammatory drugs based on TMQ derivatives showing high activity against inflammatory cytokines.
IndustryEffective in extending the lifespan of rubber products under thermal stress conditions.

Mechanism of Action

The antioxidant activity of ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate is primarily due to its ability to neutralize free radicals. The compound can donate hydrogen atoms or electrons to free radicals, thereby preventing oxidative damage to cells and materials. This mechanism involves the transfer of hydrogen atoms (HAT) or single electrons (SET) to neutralize the reactive species .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of dihydroquinoline derivatives, which exhibit variations in substituents and biological activities. Key structural analogs include:

Compound Name Substituents CAS Number Key Structural Differences
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate Ethyl ester at C6; methyl groups at 2,2,4 959290-57-4 Reference compound
Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) Ethoxy group at C6 91-53-2 Ethoxy vs. ethyl ester at C6
1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Benzoyl group at N1; hydroxyl group at C6 Not provided N1 substitution and hydroxylation at C6
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate Additional methyl group at N1 98897-23-5 N1 methylation
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Hydroxyl group at C6 (metabolite of ethoxyquin) Not provided Lack of ethoxy/ester group at C6

Metabolic Pathways and Toxicity

  • Ethoxyquin: Undergoes extensive hepatic metabolism, primarily via de-ethylation to form 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (95% of dose recovered in rats) . However, ethoxyquin exhibits dual pro-oxidant and carcinogenic effects, limiting its therapeutic use .
  • 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Structural modification with a benzoyl group at N1 reduces toxicity by blocking toxic metabolite generation (e.g., 2,2,4-trimethyl-6-quinolone) .

Physicochemical Properties (Inferred)

Property Ethyl 2,2,4-trimethyl-... Ethoxyquin 1-Benzoyl-6-hydroxy-...
Molecular Weight (g/mol) ~273.34* ~217.30 ~311.38*
Solubility Likely lipophilic Moderate hydrophilicity Enhanced lipophilicity
Stability Ester hydrolysis-prone Oxidatively stable Benzoyl group stabilizes

*Calculated based on molecular formulas.

Biological Activity

Overview

Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate (TMQ) is a synthetic compound derived from the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its significant antioxidant properties , which play a crucial role in various biochemical processes. TMQ's ability to neutralize free radicals and inhibit oxidative damage positions it as a potential therapeutic agent in various health conditions.

TMQ acts primarily as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound has been shown to inhibit lipid peroxidation and interact with key enzymes such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), enhancing cellular defense mechanisms against oxidative stress.

Key Mechanisms:

  • Scavenging Free Radicals: TMQ effectively scavenges free radicals, reducing oxidative stress.
  • Inhibition of Lipid Peroxidation: It prevents the degradation of lipids, which is critical in protecting cellular membranes.
  • Interaction with Enzymes: TMQ enhances the activity of NADP-IDH, promoting the generation of NADPH, essential for cellular antioxidant defenses.

TMQ's biochemical properties have been extensively studied. It influences cellular processes by affecting cell signaling pathways and gene expression. Research indicates that TMQ reduces levels of pro-inflammatory cytokines and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) mRNA.

Effects on Cellular Processes:

  • Reduction of Oxidative Stress: Decreases levels of 8-isoprostane and lipid oxidation products.
  • Anti-inflammatory Effects: Lowers concentrations of immunoglobulin G and pro-inflammatory cytokines.
  • Improvement in Health Outcomes: At optimal doses, TMQ improves overall health metrics in animal models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of TMQ and its derivatives:

  • Neuroprotective Effects: A study demonstrated that 6-hydroxy derivatives of TMQ reduced oxidative stress in rat models of Parkinson's disease. The compound improved motor coordination and reduced inflammatory responses associated with neurodegeneration .
  • Hepatoprotective Properties: Research indicated that TMQ derivatives could alleviate liver damage induced by acetaminophen through their antioxidant activity, leading to improved liver function markers .
  • Antioxidant Efficacy in Various Models: In experimental settings, TMQ has shown effectiveness in reducing oxidative stress markers and improving histopathological outcomes in liver injury models .

Dosage Effects

The effects of TMQ vary significantly with dosage:

  • Low to Moderate Doses: Provide protective antioxidant effects and improve health outcomes.
  • High Doses: May lead to adverse effects such as weight loss and changes in organ function.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals; inhibits lipid peroxidation
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveImproves motor coordination in Parkinson's models
HepatoprotectiveProtects against acetaminophen-induced liver injury

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation of substituted anilines with β-ketoesters. For example, heating (2-amino-5-substituted phenyl)ketones with diethyl malonate in the presence of piperidine as a catalyst at 453 K yields dihydroquinoline carboxylates . Purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants) and recrystallization from ethyl acetate ensures high purity. Optimization includes adjusting molar ratios (e.g., 1:1.2 ketone:malonate) and monitoring reaction progress via TLC .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., ethyl ester protons at δ 4.2–4.4 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, dihedral angles between quinoline and ester groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 273.2 [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its antioxidant potential?

  • Methodology :

  • DPPH/ABTS assays : Quantify radical scavenging activity (IC50_{50} values compared to standards like ascorbic acid).
  • Lipid peroxidation inhibition : Measure malondialdehyde (MDA) levels in rat liver homogenates under oxidative stress .
  • Cellular assays : Use HepG2 cells to assess protection against H2_2O2_2-induced damage via MTT viability assays .

Advanced Research Questions

Q. How does the ethyl carboxylate substituent influence metabolic stability compared to methoxy or hydroxyl analogs?

  • Analysis :

  • In vitro metabolism : Incubate with rat liver microsomes; identify metabolites via LC-MS/MS. Ethyl esters are prone to hydrolysis (forming carboxylic acids), whereas methoxy groups undergo demethylation .
  • Pharmacokinetics : Compare half-life (t1/2_{1/2}) and bioavailability in rodent models. Ethyl groups may enhance lipophilicity, prolonging circulation time vs. polar hydroxyl derivatives .

Q. What molecular mechanisms underlie its hepatoprotective effects in drug-induced liver injury models?

  • Experimental design :

  • In vivo models : Administer CCl4_4 to rats to induce liver damage; measure serum ALT/AST levels. Pretreatment with the compound (50–100 mg/kg) reduces enzyme elevation by 40–60% via Nrf2 pathway activation .
  • Mechanistic studies : siRNA knockdown of Nrf2 in HepG2 cells to confirm role in antioxidant response. Western blotting quantifies HO-1 and SOD1 upregulation .

Q. How does the compound interact with transition metals, and what implications does this have for catalytic or therapeutic applications?

  • Methodology :

  • Complexation studies : Titrate Cu(II) chloride with the compound in ethanol; monitor via UV-Vis (λ~350 nm shift indicates chelation). X-ray crystallography of the Cu complex reveals a square-planar geometry with quinoline N and carboxylate O as ligands .
  • Catalytic applications : Test in oxidation reactions (e.g., cyclohexane oxidation). Metal complexes may enhance catalytic efficiency by stabilizing radical intermediates .

Q. Key Considerations for Contradictory Data

  • Antioxidant vs. Pro-oxidant Effects : While most studies highlight antioxidant activity, high concentrations (>50 μM) may induce pro-oxidant effects via Fenton reactions with transition metals. Dose-response curves are critical .
  • Species-Specific Metabolism : Rat models show extensive de-ethylation , but human hepatocytes may exhibit slower hydrolysis, necessitating cross-species validation.

Properties

IUPAC Name

ethyl 2,2,4-trimethyl-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWHGASFFFKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C=C2C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200836
Record name Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959290-57-4
Record name Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959290-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-2,2,4-trimethyl-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 3
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate
Ethyl 2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.